9,10-Dimethoxypterocarpan 3-glucoside

CAS No.:

Cat. No.: VC16687961

Molecular Formula: C23H26O10

Molecular Weight: 462.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H26O10 |

|---|---|

| Molecular Weight | 462.4 g/mol |

| IUPAC Name | 2-[[(6aS,11aS)-9,10-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

| Standard InChI | InChI=1S/C23H26O10/c1-28-14-6-5-11-13-9-30-15-7-10(3-4-12(15)20(13)33-21(11)22(14)29-2)31-23-19(27)18(26)17(25)16(8-24)32-23/h3-7,13,16-20,23-27H,8-9H2,1-2H3/t13-,16?,17?,18?,19?,20-,23?/m1/s1 |

| Standard InChI Key | PCIXSTFFMHVOMF-GVKURNTDSA-N |

| Isomeric SMILES | COC1=C(C2=C(C=C1)[C@H]3COC4=C([C@H]3O2)C=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O)OC |

| Canonical SMILES | COC1=C(C2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O)OC |

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

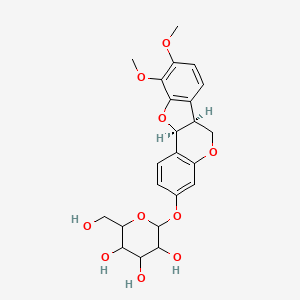

9,10-Dimethoxypterocarpan 3-glucoside consists of a pterocarpan backbone, a tricyclic system formed by the fusion of a benzofuran ring (rings A and B) and a chromene moiety (ring C). The 9- and 10-positions are substituted with methoxy groups (-OCH), while the 3-position is glycosylated with a β-D-glucopyranoside unit . The glucoside moiety enhances water solubility and influences receptor binding interactions, a critical factor in its bioavailability.

The compound’s IUPAC name, 2-[[(6aS,11aS)-9,10-dimethoxy-6a,11a-dihydro-6H-benzofuro[3,2-c]chromen-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol, reflects its stereochemical configuration, with the 6a and 11a positions adopting S configurations . The SMILES notation (COC1=C(C2=C(C=C1)[C@H]3COC4=C([C@H]3O2)C=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O)OC) further delineates the spatial arrangement of substituents .

Physicochemical Characteristics

Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 462.4 g/mol | |

| Melting point | Not reported | - |

| Solubility | Moderate in polar solvents | |

| LogP (partition coefficient) | Estimated -1.2 (hydrophilic) |

The presence of multiple hydroxyl and methoxy groups confers polarity, facilitating interactions with biological membranes and enzymatic targets.

Synthesis and Extraction Methodologies

Natural Extraction

The compound is predominantly extracted from Astragalus membranaceus roots using ethanol-water mixtures, followed by chromatographic purification (e.g., silica gel, HPLC). Yields range from 0.2–0.5% (w/w), influenced by plant age and extraction parameters.

Synthetic Approaches

Total synthesis involves stereoselective construction of the pterocarpan skeleton via:

-

Coupling reactions: Ullmann coupling for benzofuran-chromene fusion.

-

Glycosylation: Koenigs-Knorr reaction to attach β-D-glucopyranoside to the 3-hydroxy group.

Enantiomeric purity is achieved using chiral catalysts, though scalability remains a challenge due to multi-step protocols.

Research Applications and Comparative Analysis

Pharmacological Research

The compound is a candidate for treating chronic inflammatory diseases (e.g., rheumatoid arthritis) and oxidative stress-related disorders (e.g., neurodegenerative diseases). Its ability to modulate Nrf2/ARE pathways positions it as a potential neuroprotective agent.

Comparative Analysis with Structural Analogs

The table below contrasts 9,10-Dimethoxypterocarpan 3-glucoside with related flavonoids:

| Compound | Molecular Formula | Key Features |

|---|---|---|

| 9,10-Dimethoxypterocarpan 3-glucoside | Dual methoxy groups, glucoside moiety | |

| Calycosin-7-O-β-D-glucoside | Strong antioxidant, lacks 9-methoxy group | |

| Formononetin-7-O-β-D-glucoside | Estrogenic activity, simpler substitution |

The 9,10-dimethoxy configuration and glucoside linkage distinguish it from analogs, enhancing solubility and target specificity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume